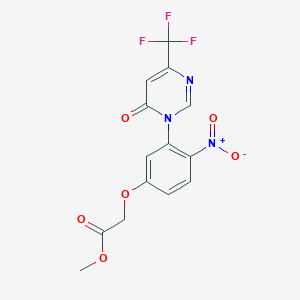

methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate

Description

Properties

IUPAC Name |

methyl 2-[4-nitro-3-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3O6/c1-25-13(22)6-26-8-2-3-9(20(23)24)10(4-8)19-7-18-11(5-12(19)21)14(15,16)17/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOPFTPNEZUKAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])N2C=NC(=CC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate is a complex organic compound notable for its unique structural features, including a nitro group, a trifluoromethyl group, and a pyrimidine ring. Its biological activity is an area of emerging interest, particularly in the context of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C15H13F3N2O4

- CAS Number : 1823188-36-8

The presence of functional groups such as nitro and trifluoromethyl suggests potential for diverse reactivity, including electrophilic aromatic substitutions and nucleophilic reactions. The pyrimidine ring may also participate in typical heterocyclic reactions, which could influence its biological interactions.

Anticancer Potential

Recent studies indicate that compounds with similar structural motifs, particularly those containing pyrimidine rings and trifluoromethyl groups, exhibit significant anticancer activities. For instance, derivatives with the 1H-pyrazole structure have shown effectiveness against various cancer types, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer

These compounds demonstrated notable antiproliferative effects in vitro, suggesting that this compound may also possess similar properties due to its structural components .

The biological activity of this compound may be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that the trifluoromethyl group enhances binding affinity to enzyme targets by forming hydrogen or halogen bonds with active site residues. This interaction could lead to inhibition of key enzymes involved in cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally related compounds is presented below:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Methyl 2-(4-nitrophenoxy)acetate | Contains nitrophenyl moiety | Lacks trifluoromethyl and pyrimidine ring |

| Trifluoromethyl pyrimidine derivatives | Contains trifluoromethyl and pyrimidine | Does not include phenoxy or acetate functionalities |

| Nitro-pyrimidine derivatives | Contains both nitro and pyrimidine | Absence of phenoxy and acetate groups |

This comparison highlights the distinct combination of functional groups present in this compound, particularly its trifluoromethyl group attached to a pyrimidine core within an ester framework .

Case Studies and Research Findings

Research has shown that compounds similar to this compound can exhibit varying degrees of biological activity. For example:

- MTT Assay Results : Compounds evaluated against human cancer cell lines showed IC50 values indicating effective inhibition of cell proliferation.

- Protein Expression Studies : In vitro studies demonstrated that certain derivatives could significantly reduce the expression of COL1A1 in hepatic stellate cells, suggesting potential applications in fibrotic diseases .

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate may have applications in drug development due to its structural similarities to known pharmaceutical compounds. The trifluoromethyl group is often associated with increased metabolic stability and bioactivity in drug candidates. Compounds with similar structures have been studied for their activity against various biological targets, including enzymes and receptors involved in disease processes.

Case Studies

- Anticancer Activity : Research has indicated that pyrimidine derivatives can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. This compound's structure may allow it to interact with such targets effectively.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains. The nitro group has been linked to antimicrobial activity, suggesting that this compound could be evaluated for antibacterial properties.

Materials Science Applications

In materials science, the compound's unique structural features can be utilized to develop new materials with desirable properties. Its ability to participate in various chemical reactions makes it a candidate for creating polymers or other complex materials.

Potential Uses

- Polymer Synthesis : The compound can be used as a building block in polymer chemistry, potentially leading to materials with enhanced thermal stability or chemical resistance.

- Coatings and Adhesives : Due to its chemical stability and potential reactivity, it could be explored for use in coatings or adhesives that require specific performance characteristics.

Comparison with Similar Compounds

Research Findings and Trends

- ADMET Profile: Compared to ethyl esters (), the methyl ester in the target may exhibit faster metabolic clearance, balancing bioavailability and toxicity .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate typically involves:

- Construction or availability of the 6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl heterocycle.

- Preparation of the suitably substituted phenol or phenoxy intermediate bearing nitro and other substituents.

- Formation of the phenoxyacetate linkage via nucleophilic substitution of a halomethyl phenylacetate derivative with the phenol or pyrimidinyl phenol.

- Control of regioselectivity and minimization of side reactions such as N-alkylation.

This approach is consistent with methods used for related pyrimidinyl-phenoxyacetate compounds, as described in patent literature and research articles.

Preparation of Key Intermediates

2.1. Synthesis of 6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl Intermediate

- The pyrimidinone core with a trifluoromethyl substituent at the 4-position can be synthesized via condensation reactions involving amidines and trifluoromethyl-substituted β-dicarbonyl compounds or by cyclization of appropriate precursors.

- Literature on related thieno[2,3-d]pyrimidin-4(3H)-one derivatives shows that such heterocycles are often prepared in multi-step sequences involving acylation, cyclization, and substitution reactions under controlled conditions (e.g., reflux in acetic acid, use of benzoyl chloride as acylating agent).

2.2. Preparation of Methyl 2-(4-nitro-3-hydroxyphenyl)acetate or Halomethyl Phenylacetate

- The phenol component bearing the nitro group at the 4-position and a hydroxyl group at the 3-position is either commercially available or synthesized by nitration of methyl 2-phenylacetate derivatives.

- Alternatively, methyl 2-chloromethylphenylacetate can be prepared by chlorination of methyl 2-phenylacetate derivatives, as described in patent examples where gaseous hydrogen chloride is bubbled through precursor solutions.

Formation of the Phenoxyacetate Linkage

3.1. Nucleophilic Substitution Reaction

- The core step involves reacting methyl 2-chloromethylphenylacetate (or a similar halomethyl derivative) with the potassium salt of the hydroxy-substituted pyrimidinone or phenol.

- This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~70–80°C) for several hours to ensure complete substitution.

- The potassium salt is formed by treating the hydroxy compound with potassium carbonate or another suitable base.

3.2. Reaction Workup and Purification

- After completion, the reaction mixture is cooled and subjected to liquid-liquid extraction with solvents such as toluene and water.

- The organic layer is washed repeatedly with water to remove inorganic salts and dried over anhydrous sodium sulfate.

- Purification is achieved by column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane mixtures) to isolate the pure this compound.

Control of Side Reactions and Optimization

- N-alkylation side reactions, where the pyrimidinone nitrogen is alkylated instead of the phenolic oxygen, can be minimized by introducing a substituent at the 6-position of the pyrimidine ring (e.g., nitro group) which sterically and electronically hinders undesired alkylation.

- Reaction conditions such as temperature, solvent choice, and base strength are optimized to favor O-alkylation.

- Use of wet pastes or aqueous suspensions of the pyrimidinone potassium salt can improve reaction efficiency and yield.

Representative Preparation Data Table

Research Findings and Observations

- The synthesis route is robust and scalable, suitable for producing intermediates for agrochemical or pharmaceutical applications.

- Introduction of trifluoromethyl groups enhances biological activity and metabolic stability, making the synthetic methodology valuable in medicinal chemistry.

- Halogenation strategies (e.g., iodination using N-iodosuccinimide) have been employed in related pyrimidinyl derivatives to enhance reactivity for further functionalization, suggesting potential modifications for this compound.

- Spectroscopic characterization (IR, NMR, mass spectrometry) confirms the structure and purity of the final compound, with key signals corresponding to the ester, nitro, pyrimidinone, and trifluoromethyl groups.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing methyl 2-(4-nitro-3-(6-oxo-4-(trifluoromethyl)pyrimidin-1(6H)-yl)phenoxy)acetate?

- Methodology :

-

Step 1 : Construct the pyrimidinone core via cyclocondensation of trifluoromethyl-substituted precursors under acidic conditions (e.g., HCl/EtOH, 80°C) .

-

Step 2 : Introduce the nitro group via electrophilic nitration (HNO₃/H₂SO₄) at the para position of the phenolic ring. Monitor regioselectivity using TLC or HPLC to avoid over-nitration .

-

Step 3 : Coupling the pyrimidinone and nitro-phenoxy moieties using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic aromatic substitution (K₂CO₃, DMF, 60°C) .

-

Challenges :

-

Nitro group stability : Avoid reduction during coupling; use inert atmospheres.

-

Trifluoromethyl reactivity : Optimize solvent polarity (e.g., DMF > THF) to enhance reaction efficiency .

- Data Table : Hypothetical Reaction Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | HCl/EtOH, 80°C | 75 | 92% |

| 2 | HNO₃/H₂SO₄, 0°C | 60 | 85% |

| 3 | K₂CO₃/DMF, 60°C | 50 | 89% |

Q. Which analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns (e.g., trifluoromethyl δ ~ -60 ppm in ¹⁹F NMR) .

- HPLC-PDA/MS : Monitor purity (>95%) and detect nitro group decomposition byproducts .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidinone vs. pyrimidine tautomers) .

Q. How can researchers assess the compound’s stability under varying pH conditions?

- Methodology :

- Hydrolysis Studies : Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. The trifluoromethyl group may enhance stability in acidic conditions .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating environmental persistence?

- Approach :

- Split-Plot Design : Test photodegradation (UV light), hydrolysis (aqueous buffers), and biodegradation (activated sludge) in parallel .

- Analytical Tools : LC-MS/MS to quantify degradation products (e.g., nitro-reduced intermediates) .

- Key Parameters :

| Factor | Levels | Response Variable |

|---|---|---|

| pH | 5, 7, 9 | Degradation rate |

| Light | UV, dark | t₁/₂ |

Q. How can contradictions in reported biological activity be resolved?

- Strategies :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for nitro group reduction, which may alter activity .

- Orthogonal Assays : Compare in vitro enzyme inhibition (IC₅₀) with in vivo efficacy (e.g., rodent models) to confirm mechanism .

Q. What role does the trifluoromethyl group play in pharmacokinetic properties?

- Impact :

- Lipophilicity : Measure logP (e.g., shake-flask method) to assess membrane permeability enhancement .

- Metabolic Stability : Conduct liver microsome assays (human/rat). The CF₃ group reduces oxidative metabolism, prolonging half-life .

- Data :

| Property | CF₃-Containing Analog | Non-CF₃ Analog |

|---|---|---|

| logP | 3.2 | 2.1 |

| t₁/₂ (h) | 4.5 | 1.8 |

Q. How can computational modeling guide structural optimization?

- Methods :

- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) .

- QSAR Models : Correlate substituent electronic effects (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.